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Overview
Description
4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, which includes a fluorinated phenyl ring and a methoxyphenyl piperazine moiety, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperazine derivative.
Fluorination: The fluorine atom is introduced through a halogen exchange reaction, typically using a fluorinating agent such as potassium fluoride.
Formation of the Butyrophenone Moiety: The butyrophenone moiety is synthesized through a Friedel-Crafts acylation reaction, where a butyryl chloride reacts with a fluorinated benzene derivative in the presence of a Lewis acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the compound to form the dihydrogen phosphate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity. This can result in various biological effects, including changes in neurotransmitter levels and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: Similar structure but lacks the fluorinated phenyl ring.
Trifluoromethylphenylpiperazine: Contains a trifluoromethyl group instead of a single fluorine atom.
4-Methoxyphenylpiperazine: Lacks the butyrophenone moiety.
Uniqueness
4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate is unique due to its combination of a fluorinated phenyl ring, a methoxyphenyl piperazine moiety, and a butyrophenone structure. This unique combination contributes to its distinctive chemical and biological properties, making it a valuable compound in various fields of research .
Properties
CAS No. |
1057-86-9 |
---|---|
Molecular Formula |
C21H28FN2O6P |
Molecular Weight |
454.435 |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one;phosphoric acid |
InChI |
InChI=1S/C21H25FN2O2.H3O4P/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;1-5(2,3)4/h2-3,5,7-11H,4,6,12-16H2,1H3;(H3,1,2,3,4) |
InChI Key |
ZOJCVJVTZBRZQU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.OP(=O)(O)O |
Synonyms |
4/'-fluoro-4-[4-(o-methoxyphenyl)piperazin-1-yl]butyrophenone dihydrogen phosphate |
Origin of Product |
United States |
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